molecular formula C5H4I2N2 B13079982 4,5-Diiodopyridin-2-amine

4,5-Diiodopyridin-2-amine

Cat. No.: B13079982
M. Wt: 345.91 g/mol
InChI Key: RZBNZAJXIWRJTR-UHFFFAOYSA-N
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Description

4,5-Diiodopyridin-2-amine is a chemical compound with the molecular formula C5H4I2N2 It is a derivative of pyridine, where two iodine atoms are substituted at the 4th and 5th positions, and an amino group is substituted at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diiodopyridin-2-amine typically involves the iodination of 2-aminopyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products Formed

The major products formed from these reactions include substituted pyridines, nitro derivatives, and complex heterocyclic compounds.

Scientific Research Applications

4,5-Diiodopyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diiodopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and amino group contribute to its binding affinity and specificity. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diiodopyridin-2-amine is unique due to the presence of two iodine atoms, which enhance its reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C5H4I2N2

Molecular Weight

345.91 g/mol

IUPAC Name

4,5-diiodopyridin-2-amine

InChI

InChI=1S/C5H4I2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)

InChI Key

RZBNZAJXIWRJTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)I)I

Origin of Product

United States

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